molecular formula C11H16O2 B050672 Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate CAS No. 111965-24-3

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate

Cat. No. B050672
M. Wt: 180.24 g/mol
InChI Key: FEZAQYCRLLDDBS-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)” is a compound with the formula C10H16O and a molecular weight of 152.2334 . Another related compound is “bicyclo[2.2.1]heptane” with the formula C7H12 and a molar mass of 96.173 .


Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)” is available as a 2D Mol file or as a computed 3D SD file . The same applies to "Bicyclo[2.2.1]heptane, 2-methyl-, exo-" .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptane” has a number of physical and chemical properties that have been critically evaluated, including triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, and entropy .

properties

IUPAC Name

1-bicyclo[2.2.1]heptanyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)10(12)13-11-5-3-9(7-11)4-6-11/h9H,1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZAQYCRLLDDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC12CCC(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597856
Record name Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate

CAS RN

111965-24-3
Record name Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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